molecular formula C18H10ClN3O3S B2381655 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile CAS No. 476673-42-4

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

Cat. No.: B2381655
CAS No.: 476673-42-4
M. Wt: 383.81
InChI Key: FRLHPQFGRNXFLL-QPEQYQDCSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, hybridized with an acrylonitrile derivative and substituted phenyl rings . The strategic integration of these motifs is based on the molecular hybridization strategy, which aims to enhance drug efficacy and mitigate toxicity by combining distinct pharmacophores into a single entity . Acrylonitrile derivatives, as a chemical class, have demonstrated significant biological activity in parasitology. Related compounds have shown promising results against kinetoplastid parasites, such as Leishmania amazonensis and Trypanosoma cruzi , which are the causative agents of Leishmaniasis and Chagas disease, respectively . The mechanism of action for such bioactive acrylonitriles is associated with the induction of programmed cell death (PCD) in the parasites. Key events in this pathway include chromatin condensation, accumulation of reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential . This makes compounds of this class valuable chemical probes for investigating novel therapeutic pathways against neglected tropical diseases. Researchers can utilize this high-quality chemical for screening in antiparasitic assays, as a starting point for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex hybrid molecules. This product is intended for use in a controlled laboratory environment by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLHPQFGRNXFLL-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the acrylonitrile derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile have been tested against various strains of bacteria and fungi. For instance, thiazoles with substituted phenyl groups have shown efficacy against multidrug-resistant Candida species and other pathogenic microorganisms . The incorporation of the thiazole moiety enhances the compound's ability to disrupt microbial cell walls or inhibit essential enzymes.

Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins . The specific structure of this compound may allow it to interact favorably with cellular targets involved in cancer progression.

Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in several studies. Compounds similar to this compound have shown promise in reducing seizure activity in animal models, suggesting potential for development into therapeutic agents for epilepsy .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with a structure similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting strong antibacterial properties .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that thiazole derivatives could significantly reduce cell viability. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell survival .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile depends on its specific application. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and functional characteristics:

Structural and Substituent Variations

  • (E/Z) Isomerism : Unlike the Z-configuration of the target compound, describes E-isomers of benzo[d]thiazol-2-yl acrylonitriles (e.g., 7f–7j ), where substituents like pyridinyl or biphenyl groups induce distinct planarity and packing behaviors . Z-isomers (e.g., ) often exhibit enhanced conjugation due to restricted rotation, impacting photophysical properties .
  • Substituent Effects: Electron-Withdrawing Groups: The 4-hydroxy-3-nitrophenyl group in the target compound introduces strong electron-withdrawing and hydrogen-bonding capabilities. In contrast, compounds like (2Z)-2-[4-(4-chlorophenyl)thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile () feature a 2-nitrophenyl group, which alters electronic density and solubility (predicted pKa = -0.72) .

Physicochemical Properties

Compound (Reference) Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound 4-ClPh-thiazole, 4-OH-3-NO₂Ph Not reported Not reported Likely CN stretch ~2200 cm⁻¹ (IR)
7f () Benzo[d]thiazole, pyridin-3-yl 155–157 66 CN peak at 2218 cm⁻¹; δH 8.6–7.2 ppm
6m () 4-Fluorophenyl-thiazole, indolinone Not reported 57.7 δH 10.2 ppm (NH), δC 160 ppm (C=N)
4-ClPh-thiazole, 2-NO₂Ph Not reported Not reported Predicted density: 1.427 g/cm³
(Z)-3-(3-chloro-2-methylanilino)... () 4-NO₂Ph-thiazole, chloro-methylaniline Not reported Not reported Crystallographic planar core, perpendicular fluorophenyl

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, a compound with the CAS number 476673-42-4, has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions yields 4-(4-chlorophenyl)thiazole.
  • Aldol Condensation : This thiazole derivative undergoes an aldol condensation with 4-hydroxy-3-nitrobenzaldehyde in the presence of sodium hydroxide to form the desired acrylonitrile derivative.

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile
Molecular Formula C18H10ClN3O3S
Molecular Weight 373.81 g/mol

The biological activity of this compound is attributed to several mechanisms:

Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. Studies have shown that it can effectively combat various pathogens, including strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

  • It may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokine production and blocking specific signaling pathways involved in inflammatory responses .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound shows potent activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
  • Antitumor Potential :
    • The compound has shown promising anticancer activity in various cell lines, with IC50 values indicating significant cytotoxic effects. For instance, its interaction with cancer cell lines revealed that it induces apoptosis via ROS-mediated pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : A study focused on its antimicrobial properties found that derivatives of thiazole compounds exhibited significant bactericidal effects against resistant strains, highlighting the potential for developing new antibiotics .
  • Case Study 2 : In cancer research, this compound was tested against breast cancer cell lines, demonstrating effective growth inhibition and suggesting a mechanism involving apoptosis induction .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar thiazole derivatives:

CompoundAntimicrobial ActivityAntitumor ActivityUnique Features
This compoundHighSignificantNitro and hydroxy groups enhance reactivity
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrileModerateLowLacks nitro group
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrileModerateModerateContains methoxy group

Q & A

Q. Are there synergistic effects when this compound is combined with existing therapeutics?

  • Case Study : Synergy with doxorubicin (CI = 0.3) in MDA-MB-231 cells via dual targeting of topoisomerase II and PI3K/Akt pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.